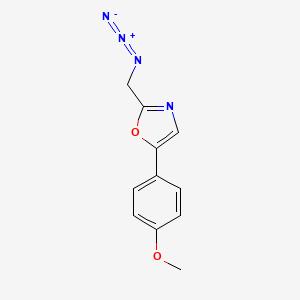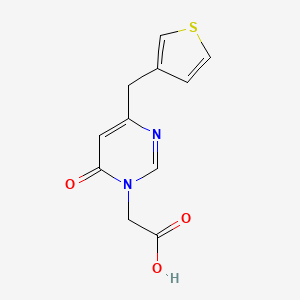
3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H19FN2O and its molecular weight is 202.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents
Compounds with structural elements similar to 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one have been synthesized and evaluated for their antibacterial activity. For instance, derivatives of pyridonecarboxylic acids and naphthyridine have shown potent activity against various bacterial strains, indicating the potential for the development of new antibacterial drugs (Egawa et al., 1984).
Kinase Inhibition and Anticancer Activity
The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors highlight the potential of structurally similar compounds in cancer research. These compounds exhibited significant inhibitory activity against Src kinase, an enzyme involved in the progression of cancer, suggesting their potential use in anticancer therapy (Sharma et al., 2010).
Light Stabilization in Polymers
Research into the synthesis of polymeric hindered amine light stabilizers, such as dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, demonstrates the application of similar compounds in enhancing the light stability of polymers. These studies provide insights into the development of novel light stabilizers that could protect materials from degradation caused by exposure to UV light (Deng Yi, 2008).
Radioligand Development for Brain Imaging
The evaluation of compounds as potential radioligands for imaging the high-affinity choline uptake system in the brain using positron emission tomography (PET) showcases the relevance of similar chemical entities in neuroscience research. These studies are crucial for developing diagnostic tools for neurological disorders (Gilissen et al., 2003).
Propriétés
IUPAC Name |
3-amino-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c1-10(8-11)3-6-13(7-4-10)9(14)2-5-12/h2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZKGMDXGDYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















